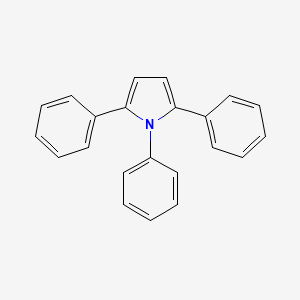
1,2,5-Triphenylpyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Triphenylpyrrole is an organic compound with the molecular formula C22H17N . It is a derivative of pyrrole, featuring three phenyl groups attached to the pyrrole ring at positions 1, 2, and 5. This compound is known for its unique chemical properties and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,5-Triphenylpyrrole can be synthesized through several methods, including the reaction of phenylhydrazine with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the pyrrole ring.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
1,2,5-Triphenylpyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, often involving reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) .
Common Reagents and Conditions:
Oxidation: Chromic acid, KMnO4, reflux conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: HNO3, H2SO4, acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted pyrrole derivatives.
Scientific Research Applications
1,2,5-Triphenylpyrrole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 1,2,5-Triphenylpyrrole exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial: Cell membrane disruption.
Anticancer: Inhibition of cancer cell growth pathways.
Comparison with Similar Compounds
1,2,3-Triphenylpyrrole
1,2,4-Triphenylpyrrole
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
851-33-2 |
|---|---|
Molecular Formula |
C22H17N |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1,2,5-triphenylpyrrole |
InChI |
InChI=1S/C22H17N/c1-4-10-18(11-5-1)21-16-17-22(19-12-6-2-7-13-19)23(21)20-14-8-3-9-15-20/h1-17H |
InChI Key |
DQJYXWVSPPYNAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


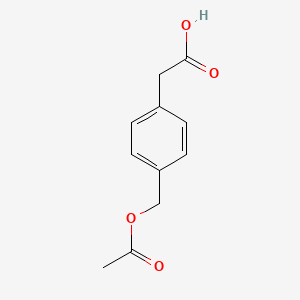
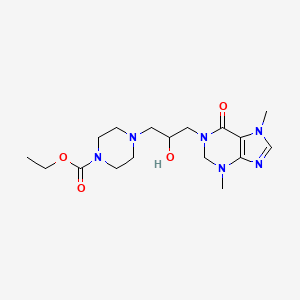
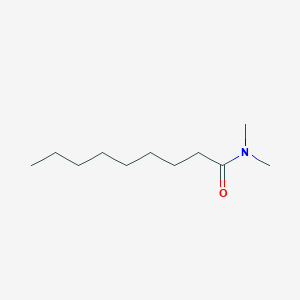
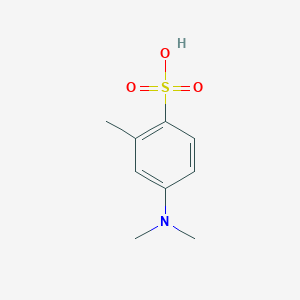
![4-(cyclopropylamino)-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B15348988.png)
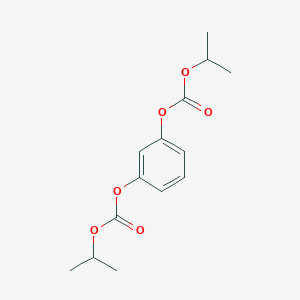
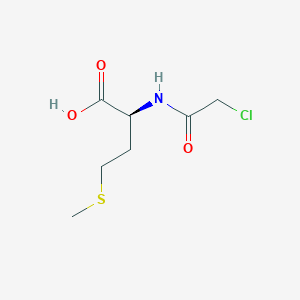
![Alanine,N,N'-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-,1,1'-diethyl ester](/img/structure/B15349016.png)
![4-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B15349017.png)
![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B15349021.png)
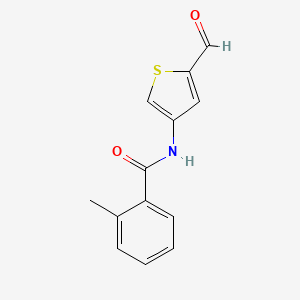
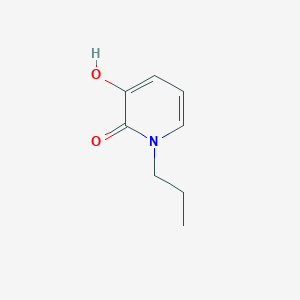
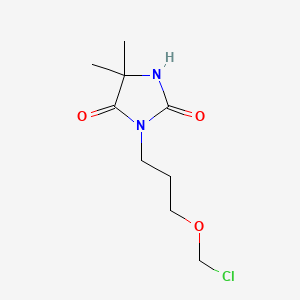
![1H-Pyrrolo[2,3-b]pyridine-3-propanoicacid,a-amino-](/img/structure/B15349055.png)
